5-Chloro-4-methyl-3-phenyl-1,2-oxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom adjacent to each other. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry. The compound is identified by the CAS number 3356-90-9 and has a molecular formula of C10H8ClNO, with a molecular weight of 193.63 g/mol .
The synthesis of 5-chloro-4-methyl-3-phenyl-1,2-oxazole typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. This method is notable for its efficiency and relatively straightforward procedure.
The molecular structure of 5-chloro-4-methyl-3-phenyl-1,2-oxazole features:
Property | Value |
---|---|
CAS Number | 3356-90-9 |
Molecular Formula | C10H8ClNO |
Molecular Weight | 193.63 g/mol |
IUPAC Name | 5-chloro-4-methyl-3-phenyl-1,2-oxazole |
InChI | InChI=1S/C10H8ClNO/c1-7... |
InChI Key | ARMGBQCOLKZRDZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(ON=C1C2=CC=CC=C2)Cl |
5-Chloro-4-methyl-3-phenyl-1,2-oxazole can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed. For instance:
The mechanism of action for compounds like 5-chloro-4-methyl-3-phenyl-1,2-oxazole often involves interactions at the molecular level with biological targets. While specific data on this compound's mechanism may be limited, similar isoxazole derivatives have shown potential in inhibiting various enzymes or receptors in biological systems.
5-Chloro-4-methyl-3-phenyl-1,2-oxazole exhibits the following physical properties:
Key chemical properties include:
5-Chloro-4-methyl-3-phenyl-1,2-oxazole has potential applications in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7